N(6)-Methyldeoxyadenosine 5'-triphosphate

Nucleotide pool sanitization MTH1 enzymology Epigenetic nucleotide surveillance

N(6)-Methyldeoxyadenosine 5'-triphosphate (N6-methyl-dATP; M6-dATP; CAS 5085-65-4) is a base-modified deoxynucleoside triphosphate analog of dATP bearing a methyl group at the exocyclic N6 position of the adenine ring. This modification corresponds to N6-methyladenine (6mA), an epigenetic mark established in prokaryotic restriction-modification systems and increasingly recognized at low abundance in eukaryotic genomes.

Molecular Formula C11H18N5O12P3
Molecular Weight 505.21 g/mol
CAS No. 5085-65-4
Cat. No. B1228849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Methyldeoxyadenosine 5'-triphosphate
CAS5085-65-4
SynonymsM6 DATP
N(6)-methyldeoxyadenosine 5'-triphosphate
Molecular FormulaC11H18N5O12P3
Molecular Weight505.21 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1
InChIKeyATIKTICAJNFDJT-MVKOHCKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Methyldeoxyadenosine 5'-Triphosphate (CAS 5085-65-4): A Methylated dATP Analog for Epigenetic and Fidelity Research


N(6)-Methyldeoxyadenosine 5'-triphosphate (N6-methyl-dATP; M6-dATP; CAS 5085-65-4) is a base-modified deoxynucleoside triphosphate analog of dATP bearing a methyl group at the exocyclic N6 position of the adenine ring [1]. This modification corresponds to N6-methyladenine (6mA), an epigenetic mark established in prokaryotic restriction-modification systems and increasingly recognized at low abundance in eukaryotic genomes [2]. As a monomeric substrate analog for DNA polymerases, N6-methyl-dATP serves as a precision probe for interrogating DNA replication fidelity, polymerase selectivity, and the biochemical consequences of adenine methylation [3]. Commercially, the compound is supplied as a 100 mM solution (sodium or lithium salt, ≥90–95% purity by HPLC, λmax 269 nm, ε 15.4 L mmol⁻¹ cm⁻¹) and is utilized in aptamer selection, in vitro transcription, mutagenesis, and photocrosslinking studies [4].

Why dATP or Alternative Methylated Nucleotides Cannot Substitute for N6-Methyl-dATP in Mechanistic Studies


The N6-methyl modification on dATP produces distinct and quantifiable alterations in enzyme recognition, catalytic processing, and biological fate that are not recapitulated by unmodified dATP or other methylated nucleotide analogs. T4 DNA polymerase discriminates against N6-methyl-dATP by approximately 7-fold at the insertion step relative to dATP [1], while the human nucleotide-sanitizing enzyme MTH1 hydrolyzes N6-methyl-dATP with approximately 17-fold higher catalytic efficiency (kcat/Km) compared to unmodified dATP [2]. The ribonucleotide counterpart N6-methyl-ATP is processed by MTH1 more than one order of magnitude less efficiently than N6-methyl-dATP [2], and O6-methyl-dGTP—although also an MTH1 substrate—exhibits a 6-fold higher kcat/Km than N6-methyl-dATP, indicating distinct kinetic partitioning [2]. Furthermore, N6-methyl-dATP is uniquely recognized by MTH1 among the related NUDIX hydrolases (NUDT15, NUDT17, NUDT18, NUDT5, NUDT14), none of which display detectable activity toward this substrate [2]. These multidimensional differences mean that substituting dATP, N6-methyl-ATP, O6-methyl-dGTP, or any other in-class nucleotide will generate fundamentally different experimental outcomes in polymerase fidelity assays, nucleotide pool sanitization studies, and epigenetic incorporation experiments.

N6-Methyl-dATP (CAS 5085-65-4): Quantified Differentiation Evidence for Procurement Decision-Making


MTH1 Hydrolyzes N6-Methyl-dATP with 17-Fold Higher Catalytic Efficiency Than Unmodified dATP

Human MTH1 (MutT homologue 1) catalyzes the hydrolysis of N6-methyl-dATP with a catalytic efficiency (kcat/Km) of 50,300 ± 15,700 M⁻¹s⁻¹, compared to only 3,000 ± 200 M⁻¹s⁻¹ for unmodified dATP—a ~17-fold increase driven by N6-methylation [1]. The Km for N6-methyl-dATP is 40.9 ± 8.2 μM, whereas dATP failed to reach substrate saturation at concentrations up to 200 μM, indicating its Km is at least one order of magnitude higher [1]. The kcat for N6-methyl-dATP is 2.0 ± 0.4 s⁻¹. At a fixed 50 μM substrate concentration, the specific activity of MTH1 with N6-methyl-dATP was ~20-fold higher than with nonmethylated dATP [1].

Nucleotide pool sanitization MTH1 enzymology Epigenetic nucleotide surveillance

Bacteriophage T4 DNA Polymerase Discriminates 7-Fold Against N6-Methyl-dATP Relative to dATP at the Insertion Step

In a classic fidelity study, T4 DNA polymerase discriminated against N6-methyldeoxyadenosine 5'-triphosphate (m6dATP) by approximately 7-fold compared to the normal substrate dATP at the insertion step, as measured by double-label incorporation experiments [1]. The apparent Km values, determined by two independent methods, were consistent with this 7-fold discrimination. While Vmax values for net DNA synthesis were equivalent between m6dATP and dATP, nucleotide turnover measurements revealed that the rate for m6dATP was 2-fold greater than for dATP, indicating that the methylated nucleotide undergoes a faster hydrolytic turnover cycle [1]. This contrasts with E. coli DNA polymerase I, which does not discriminate against the methylated triphosphate [1].

DNA polymerase fidelity Nucleotide insertion discrimination Replication enzymology

N6-Methyl-dATP Is Incorporated Opposite Abasic Sites with a 10-Fold Enhancement in kpol Compared to Unmodified dATP

In translesion DNA synthesis across non-instructional abasic (AP) sites, T4 DNA polymerase incorporates N6-methyl-dATP far more effectively than unmodified dATP, driven by a ~10-fold increase in the polymerization rate constant (kpol) [1]. This enhancement correlates with the increased hydrophobicity conferred by the N6-methyl group and alterations in the tautomeric equilibrium of the modified adenine base, which collectively improve base-stacking interactions at the primer terminus [1]. In contrast, misincorporation opposite templating DNA is not enhanced by the increased base-stacking properties of most modified purines, indicating that the promutagenic advantage is lesion-context-dependent [1].

Translesion DNA synthesis Abasic site bypass Promutagenic nucleotide incorporation

MTH1 Displays ~12-Fold Preference for N6-Methyl-dATP Over the Ribonucleotide Counterpart N6-Methyl-ATP

MTH1 exhibits strong discrimination between the deoxyribose and ribose forms of N6-methylated ATP. The specific activity of MTH1 with N6-methyl-ATP is approximately 11–12 times lower than with N6-methyl-dATP [1]. The kcat/Km for N6-methyl-ATP was determined to be 4,100 ± 800 M⁻¹s⁻¹, which is more than one order of magnitude (approximately 12-fold) lower than the kcat/Km of 50,300 ± 15,700 M⁻¹s⁻¹ for N6-methyl-dATP [1]. Individual kcat and Km values for N6-methyl-ATP could not be determined due to lack of substrate saturation. No detectable MTH1 activity was observed with unmodified ATP [1].

Sugar selectivity Deoxyribonucleotide vs ribonucleotide MTH1 substrate specificity

N6-Methyl-dATP Hydrolysis Activity Is Unique to MTH1 Among Closely Related Human NUDIX Hydrolases

Among the human NUDIX hydrolases phylogenetically related to MTH1, only MTH1 displays catalytic activity toward N6-methyl-dATP. Enzymes tested at both 20 nM and 200 nM concentrations—including NUDT15, NUDT17, NUDT18, NUDT5, and NUDT14—showed no detectable hydrolysis of N6-methyl-dATP [1]. This substrate exclusivity is structurally rationalized by the presence of a hydrophobic active-site subpocket in MTH1 that accommodates the N6-methyl group, as revealed by the 2.45 Å X-ray crystal structure of human MTH1 in complex with N6-methyl-dAMP (PDB: 6QVO) [1][2].

NUDIX hydrolase selectivity Enzyme substrate exclusivity Biomarker assay development

High-Impact Application Scenarios for N6-Methyl-dATP (CAS 5085-65-4) in Academic and Industrial Research


DNA Polymerase Fidelity and Mechanistic Discrimination Studies

N6-Methyl-dATP enables direct quantification of how the steric and electronic properties of an N6-methyl group influence polymerase insertion fidelity. As demonstrated by the 7-fold discrimination of T4 DNA polymerase against N6-methyl-dATP versus dATP [1], researchers can use this compound in competitive incorporation assays to dissect the relative contributions of hydrogen bonding, base-stacking, and steric exclusion to polymerase selectivity. This application is directly supported by quantitative evidence showing altered Km, Vmax, and nucleotide turnover rates relative to dATP [1].

MTH1 Activity Assays and NUDIX Hydrolase Substrate Profiling

Because N6-methyl-dATP is hydrolyzed by MTH1 with 17-fold higher catalytic efficiency than dATP and is uniquely recognized by MTH1 among related NUDIX hydrolases [2], it serves as a selective substrate for MTH1 enzymatic assays. This is particularly valuable for inhibitor screening campaigns targeting MTH1 in oncology, where the ~20-fold signal enhancement over dATP at 50 μM substrate [2] provides superior assay sensitivity. The crystal structure of the MTH1–N6-methyl-dAMP complex (PDB: 6QVO) further supports structure-guided inhibitor design [3].

Site-Specific Epigenetic DNA Synthesis and 6mA Functional Studies

N6-Methyl-dATP can be enzymatically incorporated into DNA via polymerase-catalyzed synthesis to generate defined, site-specific N6-methyladenine modifications for downstream functional interrogation [4]. Unlike global chemical methylation methods, this approach enables locus-specific introduction of 6mA marks for chromatin immunoprecipitation, protein-binding studies, and transcriptional regulation assays. The in vivo relevance of this application is validated by the demonstration that microinjected N6-methyl-dATP is incorporated into genomic DNA of zebrafish embryos in an MTH1-dependent manner [2].

Translesion Synthesis and DNA Damage Tolerance Research

The 10-fold enhancement of N6-methyl-dATP incorporation opposite abasic sites—driven by increased kpol—makes this compound a critical tool for modeling how alkylated nucleotide pools contribute to promutagenic translesion DNA synthesis [5]. This application is directly relevant to understanding the mutagenic consequences of DNA-damaging chemotherapeutic agents and the development of treatment-related malignancies, as proposed in the original study [5].

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